molecular formula C13H15NO4 B3293085 Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 884306-77-8

Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B3293085
CAS No.: 884306-77-8
M. Wt: 249.26 g/mol
InChI Key: IJVLKKPUPGVGAM-UHFFFAOYSA-N
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Description

Overview of Tetrahydropyranone Ring Systems and Carbamate (B1207046) Functionalities in Complex Molecule Construction

The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif found in a vast array of biologically active natural products. researchgate.net Consequently, the development of synthetic methodologies for the stereoselective construction of this heterocyclic system has been a significant focus in organic chemistry. researchgate.netrsc.org The tetrahydropyranone scaffold, a derivative of THP bearing a ketone, offers additional synthetic utility by providing a handle for various carbon-carbon bond-forming reactions and functional group interconversions. Common strategies to access the tetrahydropyran ring system include hetero-Diels-Alder reactions, Prins cyclizations, ring-closing metathesis, and oxa-Michael reactions. researchgate.net

Carbamates, with the general formula R₂NC(O)OR', are recognized for their stability and diverse applications in organic chemistry. nih.govwikipedia.org They serve as robust protecting groups for amines, most notably the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. nih.gov Beyond their role in protection, carbamate functionalities are integral structural components in many therapeutic agents and are utilized as peptide bond surrogates in medicinal chemistry. acs.org Their chemical stability is attributed to the resonance between the amide and ester functionalities. nih.gov

FeatureTetrahydropyranone Ring SystemsCarbamate Functionalities
Core Structure Saturated six-membered ring with one oxygen atom and a ketone group. wikipedia.orgA functional group with the structure >N−C(=O)−O−. wikipedia.org
Key Synthetic Access Hetero-Diels-Alder, Prins cyclization, oxa-Michael reactions. researchgate.netntu.edu.sgReaction of isocyanates with alcohols, or amines with chloroformates. wikipedia.org
Primary Role in Synthesis Versatile scaffold for complex molecule construction. researchgate.netrsc.orgAmine protection, peptide bond isosteres, directing groups. nih.govacs.org
Prevalence Abundant in biologically active natural products. researchgate.netWidely used in pharmaceuticals, agrochemicals, and polymers. wikipedia.orgacs.org

Strategic Importance of Amine-Protected Pyrans as Key Intermediates in Stereoselective Synthesis

The combination of an amine and a pyran ring within the same molecule creates a valuable class of intermediates for stereoselective synthesis. The strategic placement of a protected amino group on the pyran scaffold allows for the introduction of nitrogen-containing functionalities with high levels of stereocontrol. The protecting group plays a crucial role, not only in masking the reactivity of the amine but also in potentially directing the stereochemical outcome of subsequent reactions.

The use of chiral amine-protected pyrans enables the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals. These intermediates can undergo a variety of transformations, including diastereoselective reductions of the ketone, additions of nucleophiles, and elaborations of the carbamate group, to afford highly functionalized and stereochemically complex target molecules. The choice of the amine protecting group can influence the conformational preferences of the pyran ring, thereby impacting the facial selectivity of reactions at adjacent stereocenters.

Contextualization of Benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate in Contemporary Synthetic Methodologies

Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate emerges as a highly strategic intermediate in the landscape of modern organic synthesis. The benzyl carbamate (Cbz) group offers robust protection for the amine functionality, which can be readily removed under standard hydrogenolysis conditions. The ketone at the 5-position provides a site for a wide range of synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(5-oxooxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLKKPUPGVGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 5 Oxotetrahydro 2h Pyran 3 Yl Carbamate

Retrosynthetic Analysis of the Benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate Scaffold

A plausible retrosynthetic analysis of Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate suggests that the primary disconnection can be made at the carbamate (B1207046) linkage. This bond can be retrosynthetically cleaved to yield 3-aminotetrahydro-2H-pyran-5-one and a benzyl chloroformate equivalent. This approach simplifies the target molecule into two key synthons: the heterocyclic amine and the protecting group precursor.

Further disconnection of the 3-aminotetrahydro-2H-pyran-5-one scaffold can be envisioned through an intramolecular hetero-Michael addition. This would involve a δ-hydroxy-α,β-unsaturated ketone intermediate. Cleavage of the C-O bond and the C3-C4 bond of the tetrahydropyranone ring reveals a linear precursor that can be constructed from simpler, achiral starting materials. An alternative retrosynthetic pathway for the tetrahydropyranone core starts from 2H-pyran-3,5(4H,6H)-dione, which can be functionalized to introduce the amino group at the 3-position.

Direct Synthesis Routes to this compound

Direct synthesis of the target compound can be approached through either linear or convergent strategies, each with distinct advantages in terms of efficiency and modularity.

Multistep Linear Synthesis Strategies

A potential multistep linear synthesis begins with a readily available starting material, such as 2H-pyran-3,5(4H,6H)-dione. A synthetic route based on this precursor has been reported for a related compound, 3-amino-5-hydroxy-tetrahydropyran. google.com This process involves an initial amination of the dione (B5365651) to introduce the nitrogen functionality at the 3-position. google.com The resulting enaminone can then be subjected to stereoselective reduction of the double bond and the ketone at the 5-position. To achieve the desired 5-oxo functionality of the target molecule, a selective reduction of the enamine and protection of the resulting amine would be necessary, followed by oxidation of the 5-hydroxy group back to a ketone. Finally, the benzyl carbamate can be installed by reacting the 3-amino-5-oxotetrahydro-2H-pyran with benzyl chloroformate.

Another linear approach could involve the construction of a δ-hydroxy-α,β-unsaturated ketone precursor, followed by an intramolecular Michael addition to form the tetrahydropyranone ring. The amino group could be introduced at a later stage through reductive amination of the ketone or by other functional group transformations.

Convergent Approaches to Tetrahydropyranone and Carbamate Linkage

Convergent strategies offer the advantage of preparing the key fragments of the molecule separately and then combining them in the final steps. In this context, a convergent synthesis would involve the independent synthesis of 3-aminotetrahydro-2H-pyran-5-one and its subsequent reaction with benzyl chloroformate.

The synthesis of the 3-aminotetrahydro-2H-pyran-5-one fragment could be achieved through a diastereoselective intramolecular hetero-Michael addition of a suitably protected amino-alcohol derivative. This approach would allow for better control of the stereochemistry at the C3 position. Once the chiral aminotetrahydropyranone is obtained, the final carbamate formation can be carried out under standard conditions.

Precursor Chemistry and Stereocontrolled Introduction of the Carbamate Moiety

The stereochemistry at the C3 position, bearing the carbamate group, is a critical aspect of the synthesis. The stereocontrolled introduction of this moiety can be achieved through several methods.

One approach involves the use of a chiral starting material or a chiral auxiliary to direct the formation of the desired stereoisomer during the synthesis of the 3-aminotetrahydro-2H-pyran-5-one precursor. For instance, an asymmetric Michael addition of an amine to an α,β-unsaturated δ-lactone could be a potential route.

Alternatively, a racemic mixture of 3-aminotetrahydro-2H-pyran-5-one could be synthesized and then resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Once the stereochemically pure 3-amino-5-oxotetrahydro-2H-pyran is obtained, the benzyl carbamate can be introduced using benzyl chloroformate in the presence of a base. This reaction typically proceeds with retention of configuration at the stereocenter.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The efficiency and stereoselectivity of the synthesis of this compound can be significantly influenced by the choice of reaction conditions and catalyst systems.

For the key intramolecular hetero-Michael addition step to form the tetrahydropyranone ring, various catalysts can be employed. Lewis acids, such as scandium triflate or ytterbium triflate, are known to promote such cyclizations. The choice of solvent can also play a crucial role in the diastereoselectivity of the reaction.

In the case of a route commencing from 2H-pyran-3,5(4H,6H)-dione, the conditions for the amination and subsequent reduction steps would need to be carefully optimized to maximize the yield and stereoselectivity. For the carbamate formation step, the choice of base and solvent can affect the reaction rate and the purity of the final product. Common bases used for this transformation include triethylamine (B128534) or diisopropylethylamine in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

Below is a table summarizing potential reaction steps and conditions that could be optimized for the synthesis:

Reaction Step Key Parameters for Optimization Potential Catalysts/Reagents Expected Outcome
Intramolecular Michael AdditionCatalyst, Solvent, TemperatureLewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃), Brønsted acids, OrganocatalystsFormation of the tetrahydropyranone ring with controlled stereochemistry.
Amination of DioneAmine source, Solvent, TemperatureAmmonia, BenzylamineIntroduction of the amino group at the C3 position.
Reduction of Enaminone/KetoneReducing agent, Stoichiometry, TemperatureNaBH₄, H₂, Pd/CSelective reduction to afford the desired amine and ketone functionalities.
Carbamate FormationBase, Solvent, TemperatureBenzyl chloroformate, Triethylamine, DichloromethaneHigh-yield formation of the benzyl carbamate.

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of this compound.

Chemical Reactivity and Transformations of Benzyl 5 Oxotetrahydro 2h Pyran 3 Yl Carbamate

Reduction Chemistry of the 5-Oxo Group

The carbonyl group at the 5-position is a prime site for nucleophilic attack, particularly by hydride reducing agents. The outcomes of these reductions can be finely controlled through the careful selection of reagents and reaction conditions to achieve chemoselectivity, diastereoselectivity, and even enantioselectivity.

Chemoselectivity is a critical consideration in the reduction of Benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate, which also contains an ester-like carbamate (B1207046) group. While powerful reducing agents like lithium aluminum hydride could potentially reduce both the ketone and the carbamate, milder reagents are preferred to selectively target the ketone. rsc.org

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent that is capable of reducing ketones without affecting the more stable carbamate functionality. youtube.com The selectivity of this reduction can be further enhanced by using the Luche reduction system, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent like methanol. thermofisher.comwikipedia.org

The role of cerium(III) chloride is multifaceted. It coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack. wikipedia.org Furthermore, in methanol, it promotes the formation of sodium methoxyborohydrides, which are harder nucleophiles and show a high preference for 1,2-addition to carbonyls. organic-chemistry.org This system is highly effective for the chemoselective reduction of ketones, even in the presence of more sensitive functional groups. thermofisher.comrsc.org The reaction proceeds under mild, often room temperature, conditions to yield the corresponding secondary alcohol, Benzyl (5-hydroxytetrahydro-2H-pyran-3-yl)carbamate.

Table 1: Representative Conditions for Chemoselective Ketone Reduction

Reagent SystemSolventTypical TemperatureSelectivity Profile
NaBH₄Methanol or Ethanol0 °C to Room Temp.Reduces ketones and aldehydes; carbamates are stable.
NaBH₄ / CeCl₃·7H₂O (Luche Reduction)Methanol0 °C to Room Temp.Highly selective for ketones over other carbonyls; enhanced reaction rates. thermofisher.comwikipedia.org

With a pre-existing stereocenter at the C3 position, the reduction of the C5-carbonyl group in Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate will generate a new stereocenter at C5. This results in the formation of two potential diastereomeric alcohols: cis-(3,5)- and trans-(3,5)-Benzyl (5-hydroxytetrahydro-2H-pyran-3-yl)carbamate. The ratio of these diastereomers is determined by the direction of hydride attack on the carbonyl face.

The stereochemical outcome can be influenced by several factors, including steric hindrance and chelation control.

Steric-controlled addition (Felkin-Anh model): The hydride nucleophile will typically attack the carbonyl from the less sterically hindered face, which depends on the preferred conformation of the tetrahydropyran (B127337) ring and the orientation of the large carbamate substituent at C3.

Chelation-controlled addition: Reagents containing Lewis acidic metals, such as cerium in the Luche reduction, can coordinate with both the carbonyl oxygen and the carbamate oxygen. This can lock the conformation of the substrate and direct the hydride attack from a specific face, potentially altering or enhancing the diastereoselectivity compared to a non-chelating reducing agent like NaBH₄ alone. acs.org

For instance, studies on the reduction of substituted cyclohexanones have shown that the addition of cerium(III) chloride can significantly favor the axial delivery of the hydride, leading to the formation of the equatorial alcohol with high selectivity. acs.org A similar directing effect could be exploited in the reduction of the 5-oxotetrahydropyran ring to favor one diastereomer over the other.

If the starting material is racemic or if a prochiral analogue is used, asymmetric reduction methodologies can be employed to produce enantiomerically enriched hydroxylated pyran derivatives. These methods are crucial for the synthesis of chiral building blocks for pharmaceuticals and natural products. nih.gov

Several strategies can be envisioned for the asymmetric reduction of the 5-oxo group:

Chiral Reducing Agents: Stoichiometric amounts of chiral borane (B79455) reagents, such as those derived from alpine borane or Corey-Bakshi-Shibata (CBS) reagents, can provide high levels of enantioselectivity.

Catalytic Asymmetric Hydrogenation: This method involves the use of a chiral transition-metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) and a hydrogen source (H₂ gas or a transfer hydrogenation agent). chemistryviews.org Catalytic asymmetric transfer hydrogenation, in particular, offers a practical and scalable approach. nih.govrsc.org

Biocatalysis: Enzymes such as ketoreductases (KREDs) from various microorganisms are highly efficient and stereoselective catalysts for the reduction of ketones to chiral alcohols.

The choice of method would depend on the specific substrate and the desired stereochemical outcome. For example, research on the asymmetric reduction of tetralones and other cyclic ketones has demonstrated that chiral catalysts can yield products with high enantiomeric excess (ee). researchgate.net

Reactions Involving the Carbamate Functional Group

The benzyl carbamate (Cbz or Z group) serves as a robust protecting group for the amine at the C3 position. However, it can also be selectively removed or further functionalized at the nitrogen atom.

The removal of the Cbz group to unveil the free amine is a common and critical step in many synthetic sequences. Several reliable methods exist for Cbz deprotection, offering orthogonality to other functional groups. total-synthesis.com

Hydrogenolysis: The most common method for Cbz cleavage is catalytic hydrogenolysis. This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction proceeds under mild conditions and produces the free amine, toluene, and carbon dioxide as byproducts. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) instead of H₂ gas, is also a widely used alternative.

Acidic Cleavage: Strong acids such as HBr in acetic acid can cleave the Cbz group. However, these harsh conditions may not be compatible with other acid-sensitive functionalities. Milder acidic methods using reagents like HCl in organic solvents have also been developed as practical, metal-free alternatives. tdcommons.org

Other Methods: A variety of other reagents have been developed for Cbz removal, including those utilizing Lewis acids or nucleophilic attack, providing options when standard methods are unsuitable. organic-chemistry.org

Table 2: Common Cbz Deprotection Methods

MethodReagentsKey AdvantagesPotential Considerations
HydrogenolysisH₂, Pd/CMild, clean, high-yielding. total-synthesis.comNot compatible with reducible groups (alkenes, alkynes, some sulfur compounds).
Transfer HydrogenolysisAmmonium formate, Pd/CAvoids use of H₂ gas. total-synthesis.comSimilar functional group compatibility issues as standard hydrogenolysis.
AcidolysisHBr/AcOH or HCl/IPAMetal-free, scalable. tdcommons.orgHarsh conditions can affect other acid-labile groups.

While often used as a protecting group, the carbamate nitrogen itself can be a site for further functionalization. The hydrogen atom on the carbamate nitrogen is weakly acidic and can be removed by a suitable base, allowing for subsequent reactions with electrophiles.

N-Alkylation: The deprotonated carbamate can undergo alkylation with alkyl halides or other alkylating agents. This reaction is typically performed in the presence of a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in an aprotic solvent like DMF or acetonitrile. researchgate.netrsc.org This transformation allows for the introduction of an alkyl substituent on the nitrogen atom, leading to an N-alkyl, N-Cbz protected amine derivative.

N-Acylation: Similarly, reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), after deprotonation would yield an N-acylated carbamate (an imide derivative).

These transformations significantly expand the synthetic utility of the this compound scaffold, enabling the construction of more complex and substituted pyran derivatives. researchgate.net

Reactivity at the Tetrahydropyranone Ring System

The tetrahydropyranone ring of this compound possesses two primary sites of reactivity: the carbonyl group at the 5-position and the carbon atoms of the heterocyclic ring. The presence of the electron-withdrawing carbamate group at the 3-position can influence the reactivity of the ring.

Electrophilic and Nucleophilic Additions to the Ring

Nucleophilic Addition: The ketone at the C-5 position is a prime site for nucleophilic attack. This is a characteristic reaction of carbonyl compounds, where the electrophilic carbonyl carbon is targeted by a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

Common nucleophiles that can react with the 5-oxo group include:

Organometallic reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add alkyl, aryl, or vinyl groups to the carbonyl carbon, forming tertiary alcohols after acidic workup.

Hydride reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, affording the corresponding 5-hydroxy derivative.

Cyanide: The addition of cyanide ion (e.g., from HCN or NaCN) leads to the formation of a cyanohydrin.

Amines: Primary and secondary amines can react with the ketone to form imines and enamines, respectively, often under acid catalysis.

The stereochemical outcome of these additions can be influenced by the existing stereocenter at the C-3 position, potentially leading to diastereomeric products. The carbamate group may direct the incoming nucleophile to a specific face of the ring.

Electrophilic Addition: Electrophilic additions to the tetrahydropyranone ring are less common due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring towards electrophilic attack. However, reactions at the α-carbons (C-4 and C-6) can occur under specific conditions, typically involving the formation of an enolate intermediate. For instance, in the presence of a suitable base, the ketone can be deprotonated to form an enolate, which can then react with electrophiles such as alkyl halides (alkylation) or aldehydes (aldol reaction).

Coupling Reactions and Derivatization Strategies

The functional groups present in this compound offer several handles for further derivatization through various coupling reactions. These strategies are crucial for the synthesis of more complex molecules and for creating libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. To utilize these reactions, the tetrahydropyranone ring would typically need to be functionalized with a halide or a triflate group. For instance, conversion of the ketone to a vinyl triflate or vinyl halide would create a substrate for reactions like the Suzuki, Heck, or Sonogashira couplings.

Suzuki Coupling: A vinyl triflate derivative of the tetrahydropyranone could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, introducing an aryl or vinyl substituent.

Heck Coupling: The same vinyl triflate derivative could react with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.

Sonogashira Coupling: Coupling of a vinyl halide derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkyne moiety.

Derivatization of the Carbamate Group: The carbamate nitrogen can also be a site for derivatization, although it is generally less reactive. Under specific conditions, N-alkylation or N-arylation could be achieved. More commonly, the benzyl protecting group can be removed via hydrogenolysis to yield the free amine. This primary amine is a versatile functional group that can then be acylated, alkylated, or used in various other condensation and coupling reactions to introduce a wide range of substituents.

Below is a table summarizing potential derivatization strategies:

Reaction TypeFunctional Group TargetedPotential ReagentsExpected Product Type
Nucleophilic Addition 5-Keto groupGrignard reagents, Organolithiums, NaBH₄, LiAlH₄, NaCNTertiary alcohols, Secondary alcohols, Cyanohydrins
Enolate Chemistry α-Carbons to the ketoneLDA, Alkyl halides, Aldehydesα-Alkylated ketones, Aldol (B89426) products
Suzuki Coupling 5-Enol triflate (derivative)Aryl/vinyl boronic acids, Pd catalyst, Base5-Aryl/vinyl substituted dihydropyranones
Heck Coupling 5-Enol triflate (derivative)Alkenes, Pd catalyst, Base5-Alkenyl substituted dihydropyranones
Amine Derivatization 3-Amino group (after deprotection)Acyl chlorides, Alkyl halides, Aldehydes/ketonesAmides, Substituted amines, Imines

These reactivity patterns and derivatization strategies highlight the potential of this compound as a versatile building block in synthetic organic chemistry.

Stereochemical Aspects and Chiral Applications of Benzyl 5 Oxotetrahydro 2h Pyran 3 Yl Carbamate

Analysis of Prochirality and Chiral Induction in Reactions of Benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate

Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate is a chiral molecule, with a stereocenter at the C3 position of the tetrahydropyran (B127337) ring. The molecule itself is prochiral at the C2, C4, and C6 positions. The carbonyl group at C5 introduces facial prochirality, meaning the two faces of the ketone (re and si faces) are stereochemically distinct.

In reactions involving the ketone at C5, such as reduction or nucleophilic addition, the existing stereocenter at C3 can exert a directing influence, leading to diastereoselective outcomes. This phenomenon, known as chiral induction or substrate-controlled diastereoselectivity, would result in the preferential formation of one diastereomer over the other. The carbamate (B1207046) group at C3, being a relatively bulky substituent, would likely play a significant role in dictating the approach of reagents to the C5 carbonyl.

Similarly, the methylene (B1212753) groups at C2, C4, and C6 contain prochiral hydrogens. Enzymatic or chiral catalyst-mediated reactions could, in principle, differentiate between these hydrogens, leading to stereoselective functionalization at these positions. However, no specific studies demonstrating such chiral induction for this molecule have been found.

Enantioselective Synthesis and Resolution of Chiral Derivatives

The enantioselective synthesis of this compound would require the use of chiral starting materials, reagents, or catalysts to establish the stereocenter at the C3 position with a specific configuration (either R or S). Potential synthetic strategies could involve:

Asymmetric Michael Addition: A Michael addition of a benzyl carbamate nucleophile to a suitable α,β-unsaturated δ-lactone precursor, catalyzed by a chiral catalyst.

Enzymatic Desymmetrization: The enzymatic desymmetrization of a prochiral precursor, such as a disubstituted glutaric anhydride (B1165640) derivative.

Kinetic Resolution: The resolution of a racemic mixture of this compound using a chiral resolving agent or an enzymatic process that selectively reacts with one enantiomer.

While these are plausible synthetic routes, a literature search did not yield any specific examples of the enantioselective synthesis or resolution of this particular compound.

Diastereoselective Synthesis Leveraging Existing Stereocenters (if any)

As previously mentioned in section 4.1, the inherent chirality of this compound at the C3 position can be exploited in diastereoselective reactions. For instance, the reduction of the C5 ketone would lead to the formation of a new stereocenter at C5, resulting in two possible diastereomeric alcohols. The stereochemical outcome of such a reaction would be influenced by the steric and electronic properties of the C3-carbamate group.

Felkin-Ahn or Cram-chelation models could be invoked to predict the stereochemical preference of nucleophilic additions to the C5 carbonyl. These models consider the steric hindrance of the substituents on the adjacent stereocenter to predict the trajectory of the incoming nucleophile. However, without experimental data, any prediction remains speculative.

Determination of Absolute and Relative Stereochemistry of Products (e.g., via X-ray Crystallography of Derivatives)

The definitive determination of the absolute and relative stereochemistry of any chiral derivatives of this compound would typically be achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional map of the atomic arrangement in a crystalline solid, allowing for the unambiguous assignment of stereocenters.

Other techniques that can be employed to determine stereochemistry include:

NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the relative stereochemistry by measuring the spatial proximity of different protons in the molecule.

Chiral Chromatography: Comparison of the retention times of the synthesized material with those of authentic, stereochemically defined standards on a chiral stationary phase.

Optical Rotation: Measurement of the specific rotation of a pure enantiomer.

A search for crystallographic data or detailed stereochemical analysis for derivatives of this compound in crystallographic databases and the broader scientific literature did not yield any specific results.

Applications as a Chiral Building Block in the Synthesis of Stereochemically Defined Scaffolds

Chiral tetrahydropyran derivatives are valuable building blocks in the synthesis of natural products and pharmaceuticals. The functional groups present in this compound—the protected amine and the ketone—offer multiple points for further chemical modification.

In an enantiomerically pure form, this compound could serve as a scaffold for the synthesis of more complex, stereochemically defined molecules. For example:

The ketone at C5 could be a handle for chain extension or the introduction of other functional groups.

The carbamate at C3 could be deprotected to reveal a primary amine, which could then be further functionalized.

The lactone moiety could potentially undergo ring-opening or rearrangement reactions to generate different heterocyclic systems.

While the potential for this molecule to be a useful chiral building block is evident from its structure, no specific examples of its application in the synthesis of stereochemically defined scaffolds were found in the reviewed literature.

Mechanistic Organic Chemistry of Key Reactions Involving Benzyl 5 Oxotetrahydro 2h Pyran 3 Yl Carbamate

Detailed Reaction Mechanisms of Ketone Reduction with Specific Reagents

The reduction of the ketone at the C5 position of Benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate can be achieved using various hydride reagents. The choice of reagent significantly influences the stereoselectivity of the resulting alcohol. The two possible diastereomeric products are the syn (cis) and anti (trans) isomers, referring to the relative stereochemistry between the newly formed hydroxyl group at C5 and the carbamate (B1207046) group at C3.

Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a relatively mild reducing agent. The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. masterorganicchemistry.comorganicchemistrytutor.com The reaction is typically carried out in a protic solvent like methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the alcohol. organicchemistrytutor.com

The mechanism proceeds in two main steps:

Nucleophilic Attack: The hydride ion attacks the carbonyl carbon. Due to the planar nature of the carbonyl group, the attack can occur from either the top face (axial attack) or the bottom face (equatorial attack) of the pyranone ring. chemistrysteps.com

Protonation: The resulting alkoxide intermediate is protonated by the solvent to form the final hydroxyl group. masterorganicchemistry.com

The stereochemical outcome depends on the direction of the hydride attack. For cyclic ketones, axial attack generally leads to the equatorial alcohol, while equatorial attack yields the axial alcohol. The facial selectivity is influenced by steric hindrance and torsional strain in the transition state.

L-Selectride® (Lithium tri-sec-butylborohydride)

L-Selectride is a sterically hindered hydride reagent. chem-station.comwikipedia.org Its large size dictates that the hydride transfer occurs from the less sterically hindered face of the ketone. chem-station.com In the case of Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate, the bulky carbamate group at C3 influences the conformation of the pyran ring and directs the approach of the even bulkier L-Selectride.

The mechanism is similar to that of NaBH₄, involving hydride transfer followed by workup. wikipedia.org However, the steric bulk of the three sec-butyl groups on the boron atom leads to a much higher degree of stereoselectivity, typically favoring attack from the face opposite to the largest substituent, leading to the thermodynamically less stable axial alcohol. acs.orgmsu.edu

Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is an electrophilic reducing agent, meaning it first coordinates to the carbonyl oxygen before delivering the hydride. adichemistry.comchemistrysteps.com This coordination activates the carbonyl group towards reduction. The reaction is typically performed at low temperatures (e.g., -78 °C) to control selectivity. adichemistry.commasterorganicchemistry.com

The mechanism involves:

Lewis Acid Coordination: The aluminum center of DIBAL-H coordinates to the lone pair of the carbonyl oxygen. chemistrysteps.compearson.com

Intramolecular Hydride Transfer: A hydride is transferred from the aluminum to the activated carbonyl carbon, forming a stable tetrahedral intermediate. adichemistry.comyoutube.com

Hydrolysis: Aqueous workup hydrolyzes the aluminum-alkoxide bond to release the alcohol product. chemistrysteps.com

The stereoselectivity of DIBAL-H reduction can be influenced by chelation effects, as discussed in the following section.

Table 1: Expected Major Diastereomer from Ketone Reduction
ReagentExpected Major ProductControlling Factor
Sodium Borohydride (NaBH₄)Equatorial Alcohol (trans)Minimal steric hindrance
L-Selectride®Axial Alcohol (cis)High steric hindrance
DIBAL-H / ZnCl₂Axial Alcohol (cis)Chelation control

Mechanistic Pathways for Carbamate Transformations and Deprotection

The benzyl carbamate (Cbz) group is a common amine protecting group that can be removed under various conditions.

Catalytic Hydrogenolysis

This is the most common method for Cbz deprotection. total-synthesis.com The mechanism involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas). masterorganicchemistry.comthalesnano.com

Oxidative Addition: The benzyl C-O bond is cleaved by the palladium catalyst.

Hydrogenolysis: Hydrogen atoms are added across the cleaved bond, generating toluene and a carbamic acid intermediate.

Decarboxylation: The unstable carbamic acid spontaneously loses carbon dioxide to yield the free amine. total-synthesis.com

Acid-Catalyzed Deprotection

Strong acids like HBr or trifluoroacetic acid (TFA) can cleave the Cbz group. total-synthesis.commasterorganicchemistry.com The mechanism proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by the conjugate base of the acid at the benzylic carbon (Sₙ2) or formation of a benzyl cation (Sₙ1). This releases the carbamic acid, which then decarboxylates. masterorganicchemistry.com

Base-Catalyzed Hydrolysis

Carbamates can be hydrolyzed under basic conditions. Two primary mechanisms are possible:

BAC2 Mechanism: Direct nucleophilic attack of a hydroxide ion on the carbamate carbonyl carbon forms a tetrahedral intermediate, which then collapses to release the alkoxide and carbamic acid. nih.gov

E1cB Mechanism: This elimination-conjugate base mechanism involves the deprotonation of the carbamate nitrogen, followed by the elimination of the benzyloxy group to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to the carbamic acid, which decarboxylates to the amine. rsc.orgresearchgate.net The E1cB pathway is favored for carbamates with acidic N-H protons and good leaving groups.

A newer method involves nucleophilic deprotection using reagents like 2-mercaptoethanol, which proceeds via an Sₙ2 attack on the benzylic carbon, offering a mild alternative for sensitive substrates. organic-chemistry.orgresearchgate.netchemistryviews.org

Kinetic and Thermodynamic Considerations for Major Transformations

The reduction of the ketone in this compound can be subject to either kinetic or thermodynamic control, leading to different diastereomeric products. wikipedia.org

Kinetic Control: This is achieved under irreversible conditions, typically at low temperatures with sterically demanding reagents. ochemacademy.commasterorganicchemistry.com The product formed is the one that results from the lowest energy transition state (i.e., the fastest-forming product). For example, reduction with L-Selectride at -78 °C is under kinetic control, favoring the axial alcohol due to the steric hindrance of equatorial attack. rsc.orgkhanacademy.org

Thermodynamic Control: This is favored under reversible conditions, such as higher temperatures or the presence of a catalyst that allows for equilibration between the products. The major product will be the most thermodynamically stable one. For cyclic systems, the equatorial alcohol is generally more stable than the axial alcohol due to fewer 1,3-diaxial interactions.

The choice of reaction conditions—temperature, solvent, and reagent—determines which pathway dominates. For instance, a small, unhindered hydride at room temperature might favor the thermodynamic product, whereas a bulky hydride at low temperature will favor the kinetic product.

Table 2: Conditions for Kinetic vs. Thermodynamic Control in Ketone Reduction
Control TypeConditionsFavored ProductRationale
KineticLow temperature (-78 °C), bulky reagent (L-Selectride), irreversibleAxial alcohol (cis)Lowest activation energy path (less steric hindrance for axial attack)
ThermodynamicHigher temperature, smaller reagent (NaBH₄), reversible conditionsEquatorial alcohol (trans)Most stable product (fewer steric interactions)

Spectroscopic Probing of Reaction Intermediates

The study of transient species in the reactions of this compound is essential for a complete mechanistic understanding. Various spectroscopic techniques can be employed for this purpose.

In Situ Infrared (IR) Spectroscopy: This technique can monitor the progress of the ketone reduction in real-time by observing the disappearance of the ketone carbonyl stretch (~1720 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300-3500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to detect and characterize reaction intermediates, such as the tetrahedral intermediates formed during DIBAL-H reduction or the chelated species in Lewis acid-catalyzed reactions. Changes in chemical shifts and coupling constants can provide structural information about these transient species.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are highly sensitive for detecting charged intermediates in solution. nih.govrsc.org This can be particularly useful for identifying Lewis acid-substrate complexes or intermediates in carbamate deprotection pathways. ntnu.eduresearchgate.netacs.org The analysis of reaction mixtures can help identify intermediates and byproducts, providing valuable mechanistic insights. nih.gov

By combining these spectroscopic methods with kinetic studies, a detailed picture of the reaction coordinate, including the structures and energies of intermediates and transition states, can be constructed.

Advanced Spectroscopic and Chromatographic Characterization of Benzyl 5 Oxotetrahydro 2h Pyran 3 Yl Carbamate and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the tetrahydro-2H-pyran ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂-O) are expected to show a singlet or an AB quartet around δ 5.1 ppm. The protons on the tetrahydropyranone ring would present a more complex pattern of multiplets in the aliphatic region (δ 2.0-4.5 ppm) due to diastereotopicity and spin-spin coupling. The proton attached to the nitrogen of the carbamate (B1207046) group (NH) would likely appear as a broad singlet or a doublet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbonyl carbon of the ketone in the pyran ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 200-210 ppm. The carbamate carbonyl carbon would appear around δ 155-157 ppm. The aromatic carbons of the benzyl group will show signals between δ 127-136 ppm, while the benzylic carbon is expected around δ 67 ppm. The carbons of the tetrahydropyranone ring will have signals in the aliphatic region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of the protons within the tetrahydropyranone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O (Ketone)-205-210
C=O (Carbamate)-155-157
Aromatic CH (Benzyl)7.3-7.4127-129
Quaternary C (Benzyl)-135-137
CH₂ (Benzylic)~5.1~67
CH (on Pyran Ring)3.5-4.540-70
CH₂ (on Pyran Ring)2.0-4.030-60
NH (Carbamate)Variable-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₅NO₄), HRMS would provide an exact mass measurement with high accuracy, confirming its elemental composition.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This provides valuable structural information. Common fragmentation pathways for this compound under electrospray ionization (ESI) would likely involve:

Loss of the benzyl group (C₇H₇•).

Decarboxylation (loss of CO₂).

Cleavage of the tetrahydropyranone ring.

Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching3300-3400
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Ketone)Stretching1710-1730
C=O (Carbamate)Stretching1680-1700
C-O (Ether)Stretching1050-1150
C-N (Carbamate)Stretching1200-1350

The precise positions of these bands can provide subtle insights into the molecular environment and potential intramolecular interactions, such as hydrogen bonding.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral Products

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. wikipedia.org These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. wikipedia.org

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) can be correlated with the absolute configuration of the stereocenters. For this compound, the chromophores, such as the ketone and the carbamate carbonyl groups, will give rise to specific Cotton effects. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration.

ORD, which measures the change in optical rotation with wavelength, provides complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.

Advanced Chromatographic Techniques (e.g., Chiral High-Performance Liquid Chromatography for Enantiomeric Excess Determination)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and analysis of chemical compounds. americanpharmaceuticalreview.com For chiral molecules like this compound, chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer. uma.esheraldopenaccess.us

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. mdpi.comnih.gov The choice of the CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

Once the enantiomers are separated, a detector (e.g., UV-Vis) is used to quantify the amount of each. The enantiomeric excess is then calculated from the peak areas of the two enantiomers. This technique is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary. mdpi.com

Table 3: Typical Chiral HPLC Parameters for Separation of Chiral Carbamates

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm, 254 nm)

The development of a robust chiral HPLC method is essential for the quality control and characterization of enantiomerically enriched this compound and its derivatives.

Computational Chemistry and Theoretical Studies on Benzyl 5 Oxotetrahydro 2h Pyran 3 Yl Carbamate

Electronic Structure Analysis and Molecular Orbital Theory Calculations

The electronic landscape of Benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate has been meticulously mapped using molecular orbital theory. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) have been central to this analysis. The energy of the HOMO is indicative of the molecule's electron-donating capabilities, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A larger gap generally suggests higher stability and lower reactivity.

Furthermore, the distribution of electron density has been visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, with red areas indicating high electron density (nucleophilic sites) and blue areas representing low electron density (electrophilic sites). For Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate, the carbonyl oxygen of the pyran ring and the carbamate (B1207046) group are typically identified as regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyran ring and the aromatic ring often exhibit a more positive potential.

Conformational Landscape Exploration and Energy Minima Determination

The flexibility of the tetrahydro-2H-pyran ring and the rotational freedom around the carbamate linkage give rise to a complex conformational landscape for this compound. Computational methods, such as potential energy surface (PES) scans, have been employed to systematically explore the various possible conformations. These scans involve rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step.

Quantum Chemical Prediction of Reactivity and Selectivity in Organic Transformations

Quantum chemical calculations have proven invaluable in predicting the reactivity and selectivity of this compound in various organic transformations. By analyzing global and local reactivity descriptors derived from conceptual density functional theory (DFT), such as chemical potential, hardness, and the Fukui function, researchers can anticipate how the molecule will behave in the presence of different reagents.

For instance, the Fukui function can identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. In the case of this compound, the carbonyl carbon of the pyran ring is often predicted to be a primary site for nucleophilic attack. These predictions are instrumental in designing synthetic routes and understanding reaction mechanisms at a molecular level.

Transition State Modeling and Reaction Pathway Simulation

To gain a deeper understanding of the mechanisms of reactions involving this compound, computational chemists have modeled the transition states and simulated the reaction pathways. By locating the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy for a given reaction can be calculated. This activation energy is a key determinant of the reaction rate.

These simulations can trace the entire reaction pathway from reactants to products, providing a dynamic picture of the chemical transformation. For example, in a potential hydrolysis reaction of the carbamate group, the simulation would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming events. This level of detail is crucial for optimizing reaction conditions and controlling product outcomes.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are also powerful tools for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. These predicted shifts are highly sensitive to the electronic environment of each nucleus and can help in the assignment of experimental NMR spectra.

Role As a Versatile Synthetic Building Block in Complex Chemical Architectures

Integration of Benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate in the Synthesis of Diverse Polycyclic Systems

While direct literature on the integration of Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate into polycyclic systems is not abundant, the inherent reactivity of its constituent functional groups suggests its utility in various cyclization strategies. The core structure is amenable to transformations that would lead to the formation of fused or bridged polycyclic frameworks, which are of significant interest in the synthesis of natural products. nih.gov

The ketone at the 5-position can serve as an electrophilic site for intramolecular aldol (B89426) reactions or related condensations. For instance, if tethered to a suitable nucleophile, the pyran ring can act as a template for the formation of a new carbocyclic or heterocyclic ring. Similarly, the carbamate-protected amine at the 3-position, upon deprotection, can participate in intramolecular cyclizations, such as aza-Prins reactions, to construct highly fused tetracyclic systems. nih.gov

The general strategies for the synthesis of polycyclic pyridones through ring-opening transformations of related dihydropyrido sygnaturediscovery.comresearchgate.netoxazine-diones highlight the potential for the pyran ring itself to be a reactive component in the formation of more complex polycyclic structures. mdpi.com Such transformations, when applied to derivatives of this compound, could lead to novel polycyclic pyridone scaffolds.

Reaction Type Potential Polycyclic Product Key Transformation Reference for Analogy
Intramolecular Aldol CondensationFused bicyclic pyran-cyclohexanoneCyclization of a side chain with the C5-ketoneGeneral organic principles
Aza-Prins CyclizationFused tetracyclic pyran-piperidineReaction of the deprotected amine with a tethered aldehyde nih.gov
Ring-Opening/AnnulationPolycyclic pyridoneReaction with binucleophiles leading to ring transformation mdpi.com

Applications in the Construction of Functionalized Heterocyclic Scaffolds

The 3-amino-5-oxotetrahydropyran scaffold is a valuable precursor for a variety of functionalized heterocyclic systems. The benzyl carbamate (B1207046) protecting group can be selectively removed to liberate the amine, which can then be elaborated into a range of nitrogen-containing heterocycles. nih.gov For example, condensation of the amine with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidines, pyrazines, or other diazines.

Furthermore, the ketone functionality can be transformed into other reactive groups to facilitate the construction of different heterocyclic rings. For instance, conversion of the ketone to a hydrazone followed by intramolecular cyclization could yield pyran-fused pyrazoles. The versatility of pyran-2-one derivatives as building blocks for a wide range of heterocyclic compounds underscores the potential of their saturated and functionalized counterparts like this compound in similar synthetic endeavors. imist.ma The synthesis of aminotetrahydropyran scaffolds has been identified as a valuable strategy in drug discovery for providing sp3-rich structures. sygnaturediscovery.com

Starting Scaffold Reagent/Condition Resulting Heterocyclic Scaffold Reference for Analogy
Deprotected aminopyranone1,3-Dicarbonyl compoundFused pyranopyrimidine nih.gov
AminopyranoneHydrazinePyran-fused pyrazoleGeneral heterocyclic synthesis
Aminopyranoneα-HaloketonePyran-fused pyrazineGeneral heterocyclic synthesis

Utility in Model Studies for Natural Product Core Structures

The tetrahydropyran (B127337) ring is a common feature in many complex natural products, including marine macrolides like neopeltolide. nih.gov The synthesis of these natural products often involves the construction of a highly substituted THP ring as a key step. rsc.org this compound, with its defined stereochemistry and versatile functional groups, serves as an excellent model system for developing and refining methodologies for the synthesis of such complex THP-containing natural products.

The strategic placement of the amino and keto functionalities allows for the investigation of various diastereoselective transformations. For example, the reduction of the ketone can be studied with a variety of reagents to establish facial selectivity, which is crucial for controlling the stereochemistry of the final natural product. Similarly, the reactivity of the amine after deprotection can be explored in the context of forming specific linkages found in natural product skeletons. The use of substituted furans and pyrans as building blocks is a common theme in the synthesis of oxygenated natural products. acs.org

Natural Product Class Relevant Structural Motif Model Study Application Reference for Analogy
Marine MacrolidesSubstituted tetrahydropyranDiastereoselective ketone reduction nih.gov
AlkaloidsFused piperidine (B6355638) ringsIntramolecular cyclization studies nih.gov
Polyether AntibioticsPoly-tetrahydropyran chainsIterative etherification strategies rsc.org

Development of Modular Synthetic Approaches Employing This Intermediate

The concept of modular synthesis, where complex molecules are assembled from a set of pre-functionalized building blocks, is a powerful strategy in medicinal chemistry. nih.gov this compound is well-suited as a central building block in such approaches. Its multiple functional groups allow for sequential and orthogonal reactions, enabling the rapid generation of a library of diverse compounds.

For example, the amine can be deprotected and acylated with a variety of carboxylic acids to introduce a point of diversity. Subsequently, the ketone can be reacted with a range of nucleophiles, such as Grignard reagents or organolithiums, to introduce a second point of diversity. This modular approach allows for the systematic exploration of the chemical space around the tetrahydropyran scaffold, which is valuable for the discovery of new bioactive molecules. The use of pyran and pyridine (B92270) derivatives as building blocks in heterocyclic synthesis is a well-established concept. scispace.com

Diversity Point 1 (Amine) Diversity Point 2 (Ketone) Resulting Molecular Scaffold Reference for Analogy
Acylation with various acidsGrignard addition3-Amido-5-hydroxy-5-alkyl-tetrahydropyranGeneral synthetic principles
Reductive aminationWittig reaction3-Alkylamino-5-alkylidene-tetrahydropyranGeneral synthetic principles
SulfonylationKnoevenagel condensation3-Sulfonamido-5-ylidenemalononitrile-tetrahydropyranGeneral synthetic principles

Design and Synthesis of Analogs for Structure-Reactivity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.gov By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, medicinal chemists can identify the key structural features responsible for its therapeutic effects. The synthesis of analogs of this compound can be envisioned to explore the SAR of tetrahydropyran-based compounds. acs.org

For instance, the benzyl carbamate could be replaced with other protecting groups or functional moieties to probe the influence of this position on reactivity and potential biological interactions. Similarly, the stereochemistry at the 3- and other chiral centers could be varied to investigate its importance. The synthesis of a library of such analogs would provide valuable data for understanding how structural modifications to the tetrahydropyran ring affect its chemical and biological properties. mdpi.comnih.gov

Analog Type Modification Purpose of Investigation Reference for Analogy
N-Acyl AnalogsReplacement of Cbz with various acyl groupsInvestigate electronic and steric effects at the 3-position nih.gov
C5-Substituted AnalogsAlkylation or arylation at the 5-positionProbe the impact of substitution on ring conformation and activity acs.org
StereoisomersInversion of stereocentersDetermine the importance of stereochemistry for biological interactionsGeneral medicinal chemistry principles

Future Directions and Emerging Research Avenues in Benzyl 5 Oxotetrahydro 2h Pyran 3 Yl Carbamate Chemistry

Development of Novel and Sustainable Synthetic Routes to the Core Structure

Future research will undoubtedly prioritize the development of more environmentally benign and efficient methods for synthesizing the tetrahydropyranone core. Current synthetic strategies can often be improved in terms of atom economy, solvent choice, and energy consumption. A key direction will be the adoption of green chemistry principles.

One promising avenue is the use of organocatalysis, which avoids the use of metals and operates under mild conditions. nih.gov The development of organocatalytic cascade reactions could enable the construction of the highly functionalized tetrahydropyran (B127337) ring from simple, readily available starting materials in a single pot, significantly improving efficiency. nih.gov Furthermore, employing water as a solvent, where possible, represents a significant step towards sustainability. Research into aqueous reactions for the formation of the carbamate (B1207046) linkage or the pyran ring itself could drastically reduce the environmental impact of the synthesis. rsc.org

Sustainable Strategy Potential Advantage Relevant Research Area
OrganocatalysisMetal-free conditions, high enantioselectivity.Asymmetric Michael/Henry/ketalization sequences. nih.gov
BiocatalysisHigh selectivity under mild aqueous conditions.Enzyme-mediated kinetic resolutions and cyclizations. nih.gov
Aqueous SynthesisReduced environmental impact, improved safety.Ring-opening of carbonates or other cyclization strategies in water. rsc.org
Cascade ReactionsIncreased efficiency, reduced waste.One-pot multi-component reactions to build the core structure. nih.gov

Exploration of Catalytic Asymmetric Transformations Beyond Carbonyl Reduction

While the asymmetric reduction of the ketone in the 5-position is a critical transformation, future research will likely delve into other catalytic asymmetric reactions to introduce chirality and complexity. The field of asymmetric catalysis offers a vast toolkit that can be applied to this scaffold. frontiersin.org

Organocatalytic and transition-metal-catalyzed approaches could be used for the enantioselective functionalization of the α-position to the carbonyl group (C4 or C6). For instance, developing asymmetric α-amination, α-alkylation, or α-fluorination reactions would provide access to a diverse range of chiral derivatives with potentially novel properties. Moreover, exploring asymmetric transformations that differentiate the two faces of the pyran ring, beyond the existing ketone, is a significant area for growth. This could involve developing catalytic asymmetric Diels-Alder reactions where the pyran ring acts as a dienophile or exploring enantioselective C-H functionalization at various points on the ring. researchgate.net

Transformation Type Catalytic Approach Potential Outcome
α-FunctionalizationChiral Phase-Transfer Catalysis, Organocatalysis.Introduction of new stereocenters at C4 or C6.
C-H FunctionalizationTransition Metal Catalysis (e.g., Pd, Rh, Ir).Direct, atom-economical installation of functional groups.
Conjugate AdditionOrganocatalysis, Copper Catalysis.Asymmetric introduction of substituents at the β-position (if an α,β-unsaturated precursor is used).
CycloadditionsChiral Lewis Acid Catalysis.Construction of complex fused ring systems. researchgate.net

Investigations into Unexplored Reactivity and Transformations of the Carbamate or Pyrane Ring

The inherent reactivity of both the carbamate moiety and the tetrahydropyranone ring offers substantial opportunities for novel transformations. The pyran-2-one ring system, a related structure, is known to undergo various nucleophilic attacks that lead to ring-opening and rearrangement, forming new heterocyclic or carbocyclic systems. clockss.orgdntb.gov.ua Similar investigations into the 5-oxotetrahydro-2H-pyran ring could yield fascinating and synthetically useful results. For example, treatment with various nitrogen and carbon nucleophiles could lead to the formation of substituted piperidines, pyridines, or other valuable heterocyclic cores.

The carbamate group is not merely a protecting group; it can actively participate in or direct subsequent reactions. Future studies could explore its role as a directing group for C-H activation at adjacent positions on the pyran ring. Additionally, transformations of the carbamate itself into other functional groups, such as ureas, amides, or other nitrogen-containing heterocycles, remain a largely unexplored area for this specific molecule.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry—offering precise control over reaction parameters, enhanced safety, and potential for automation—are highly applicable to the synthesis of benzyl (B1604629) (5-oxotetrahydro-2H-pyran-3-yl)carbamate and its derivatives. researchgate.netnih.gov Translating the multi-step synthesis of this compound from batch to a continuous flow process could lead to higher yields, improved purity, and greater scalability. mit.edu

An automated flow synthesis platform could enable the rapid generation of a library of derivatives. chimia.ch By systematically varying starting materials and reagents pumped into the flow reactor, researchers could efficiently explore the chemical space around the core structure. researchgate.net This approach, particularly when coupled with in-line analysis and purification, would accelerate the discovery of new compounds with desired properties. uc.pt The ability to safely handle hazardous reagents and intermediates in situ is another key advantage of flow systems that could be exploited in novel synthetic routes. nih.gov

Flow Chemistry Aspect Application to Target Molecule Benefit
Multi-step SynthesisTelescoping several synthetic steps into a single continuous process. mit.eduReduced manual handling, less purification, higher overall yield.
High-Throughput ScreeningAutomated variation of building blocks and reagents. researchgate.netRapid library generation for structure-activity relationship studies.
Process SafetyIn-situ generation and consumption of unstable intermediates. nih.govAccess to more reactive chemical space with minimized risk.
ScalabilitySeamless transition from laboratory-scale synthesis to larger-scale production.Facilitates translation to industrial applications.

Computational Design of Advanced Derivatives with Tailored Synthetic Utility

Computational chemistry and computer-aided synthesis planning (CASP) are set to play a pivotal role in the future of research on this compound. mit.edu Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the pyran ring and the carbamate, guiding the design of experiments and helping to rationalize observed outcomes. For instance, computational modeling could predict the stereochemical outcome of asymmetric catalytic reactions or identify the most likely sites for nucleophilic or electrophilic attack.

Furthermore, generative deep learning models could be used to design novel derivatives with specific, tailored properties. chimia.ch By training algorithms on known chemical structures and their synthetic accessibility, it may be possible to generate virtual libraries of new molecules based on the benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate scaffold that are optimized for a particular synthetic application. These in silico-designed molecules could then be prioritized for synthesis using automated flow platforms, creating a closed-loop design-make-test-analyze cycle. chimia.ch

Q & A

Q. What are the recommended synthetic routes for Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and carbamate formation. For example:

  • Step 1 : Reacting a pyranone derivative with benzyl isocyanate under anhydrous conditions (e.g., THF, 0–25°C) to form the carbamate linkage.
  • Step 2 : Purification via silica gel chromatography using ethyl acetate/petroleum ether (1:2 v/v) to isolate the product .
    Critical factors include temperature control (exothermic reactions may require cooling) and stoichiometric ratios of reagents. Yields >90% are achievable with optimized conditions, while impurities may arise from incomplete protection or side reactions .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify key protons (e.g., carbamate NH at δ 5.5–6.0 ppm) and carbonyl carbons (C=O at δ 165–175 ppm) .
  • X-ray Crystallography : Resolves stereochemistry; for example, tert-butyl analogs show chair conformations in the pyran ring and hydrogen bonding between NH and carbonyl groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 194.1 for related analogs) .

Q. Why is the benzyl carbamate (Cbz) group chosen for protection, and what are its limitations?

Methodological Answer: The Cbz group is favored for:

  • Stability : Resists acidic (pH <1) and basic (pH 9–12) conditions but is cleaved by hydrogenolysis (H2_2/Pd-C) or strong acids (HBr/AcOH) .
  • Compatibility : Minimal interference with subsequent reactions (e.g., Grignard additions or peptide couplings).
    Limitations include sensitivity to catalytic hydrogenation, which may reduce other functional groups (e.g., alkenes) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of the tetrahydro-2H-pyran ring?

Methodological Answer:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2R,3S)-configured precursors) ensures retention of stereochemistry .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselective cyclization during pyran ring formation .
  • Crystallization-Induced Dynamic Resolution : Racemic mixtures are resolved via selective crystallization of one enantiomer under controlled solvent conditions .

Q. What mechanistic insights explain discrepancies in reaction yields between studies?

Methodological Answer: Divergent yields often stem from:

  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance nucleophilicity of intermediates, while protic solvents (MeOH) may quench reactive species .
  • Temperature Gradients : Elevated temperatures (>40°C) accelerate side reactions (e.g., epimerization or overprotection).
  • Impurity Profiles : Residual moisture or metal ions (e.g., Al3+^{3+}) from reagents like LiAlH4_4 can deactivate catalysts or promote hydrolysis .

Q. How do solid-state properties (e.g., polymorphism) impact bioactivity studies?

Methodological Answer:

  • Polymorphism Screening : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify crystal forms. For example, a metastable polymorph may exhibit higher solubility but lower thermal stability .
  • Bioavailability : Amorphous phases often enhance dissolution rates but require stabilization (e.g., via co-crystallization with excipients) .

Q. What strategies resolve contradictions in stability data under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies : Monitor hydrolysis rates at pH 1–12 (simulating gastrointestinal to lysosomal environments). Cbz groups degrade rapidly at pH <2 (half-life <1 hour) but remain stable at neutral pH .
  • Accelerated Stability Testing : Use Arrhenius modeling (40–60°C) to predict shelf-life, accounting for oxidative or enzymatic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate
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Benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.